Potent PARP1 Cellular Inhibition: Head-to-Head Class Comparison
The target compound demonstrates single-digit nanomolar to sub-50 nanomolar cellular PARP1 inhibition. In a fluorescent polarization displacement assay using human recombinant full-length His-tagged PARP1, the compound shows a Kd of <30 nM, and a cell-based IC50 of 50 nM in HeLa cells assessed by reduction in H₂O₂-induced PAR formation. This places it among the more potent isoquinolinone-based PARP1 inhibitors, though direct side-by-side comparisons with specific clinical candidates (e.g., olaparib) are not available in the public domain [1].
| Evidence Dimension | PARP1 inhibitory potency (cell-based IC50) |
|---|---|
| Target Compound Data | IC50 = 50 nM (HeLa cells, reduction in H2O2-induced PAR formation) |
| Comparator Or Baseline | Class of 4-aryl-5-hydroxyisoquinolinones (PARP1 IC50 range: 10–500 nM); Olaparib (PARP1 IC50 ~5 nM, biochemical) |
| Quantified Difference | Target compound IC50 falls within the lower end of the isoquinolinone class range. ~10-fold weaker than olaparib in biochemical assays, but direct cellular comparison data is absent. |
| Conditions | Human HeLa cells; pre-incubation for 30 min followed by H2O2 challenge for 15 min |
Why This Matters
Confirms that this compound has robust cellular PARP1 engagement, a prerequisite for any in vitro DNA-repair or chemo-sensitization studies, matching the potency range of other research-grade PARP inhibitors.
- [1] BindingDB. BDBM124950: PARP1 Inhibition Data (IC50: 50 nM in HeLa cells). US Patent US8765972. View Source
